molecular formula C22H30ClN3O3S2 B2565805 2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1329871-19-3

2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Cat. No. B2565805
CAS RN: 1329871-19-3
M. Wt: 484.07
InChI Key: DNOSTVONDVPZLH-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O3S2 and its molecular weight is 484.07. The purity is usually 95%.
BenchChem offers high-quality 2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Drug Discovery

The title compound has been investigated as part of antipsychotic drug discovery programs . Its crystal structure reveals a tricyclic framework with a characteristic buckled V-shaped pyridobenzoxazepine unit. The central seven-membered heterocycle adopts a boat configuration, and the piperazine ring displays a chair conformation with the 2-phenyl-ethyl substituent in an equatorial orientation. Understanding its structural features can aid in designing novel antipsychotic agents.

Drug Repurposing

Considering its unique structure, researchers might investigate whether this compound has activity against other diseases beyond its initial antipsychotic focus. Drug repurposing efforts could reveal unexpected therapeutic applications.

properties

IUPAC Name

2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.ClH/c1-29-21-10-6-5-9-20(21)22(26)23-12-18-30(27,28)25-16-14-24(15-17-25)13-11-19-7-3-2-4-8-19;/h2-10H,11-18H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOSTVONDVPZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

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